molecular formula C7H11NO B1350935 1-(5-Methyl-furan-2-yl)-ethylamine CAS No. 64270-99-1

1-(5-Methyl-furan-2-yl)-ethylamine

Cat. No.: B1350935
CAS No.: 64270-99-1
M. Wt: 125.17 g/mol
InChI Key: XEWUTPKFVOPDCL-UHFFFAOYSA-N
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Description

1-(5-Methyl-furan-2-yl)-ethylamine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-furan-2-yl)-ethylamine can be synthesized through several methods. One common approach involves the reaction of 5-methylfurfural with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-furan-2-yl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.

Scientific Research Applications

1-(5-Methyl-furan-2-yl)-ethylamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-furan-2-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The ethylamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

  • 2-(5-Methyl-furan-2-yl)-ethylamine
  • 3-(5-Methyl-furan-2-yl)-propylamine
  • 1-(2-Furyl)-ethylamine

Uniqueness: 1-(5-Methyl-furan-2-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

1-(5-methylfuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWUTPKFVOPDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398272
Record name 1-(5-Methyl-furan-2-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64270-99-1
Record name 1-(5-Methyl-furan-2-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylfuran-2-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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